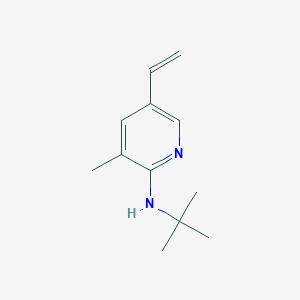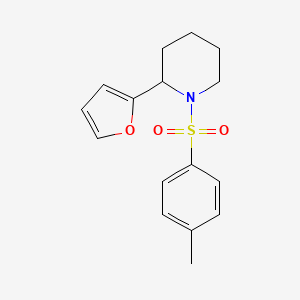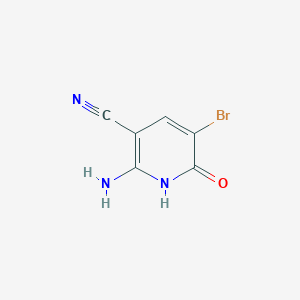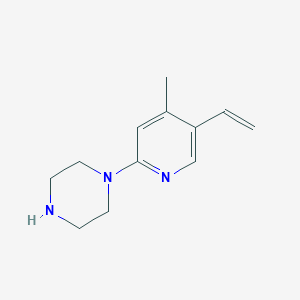![molecular formula C17H15N3O2 B11791358 Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl group attached to a pyrazole ring, which is further substituted with a methyl ester and an amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the biphenyl intermediate with hydrazine and a suitable carbonyl compound under acidic or basic conditions.
Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted biphenyl and pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl Derivatives: Compounds like 4-methylbiphenyl and 4-aminobiphenyl share structural similarities with Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related to the pyrazole ring in the compound.
Uniqueness
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate is unique due to the combination of the biphenyl and pyrazole moieties, along with the presence of both amino and ester functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
methyl 5-amino-1-(4-phenylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O2/c1-22-17(21)15-11-19-20(16(15)18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,18H2,1H3 |
Clave InChI |
UVYRWAVNLGXEMJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


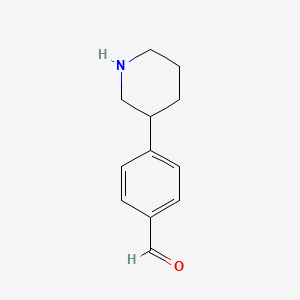
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
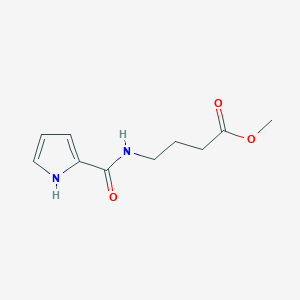

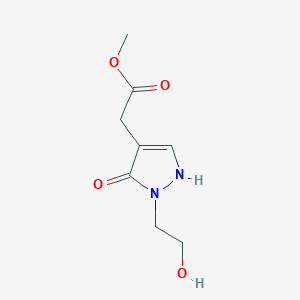
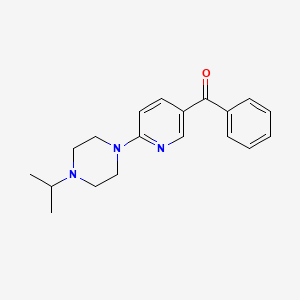


![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11791326.png)
